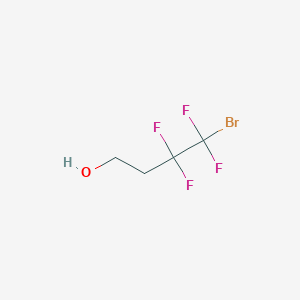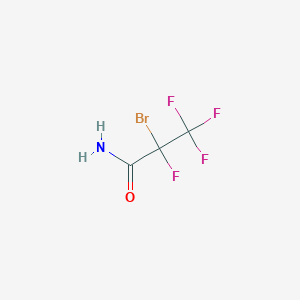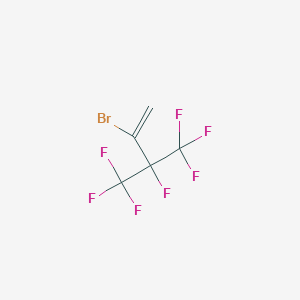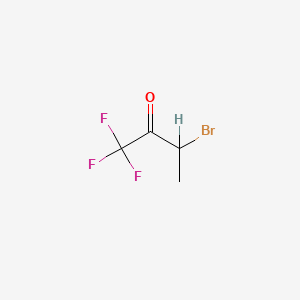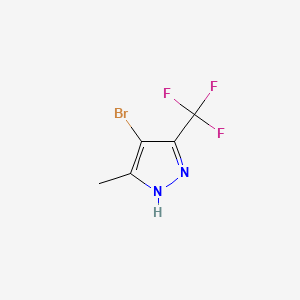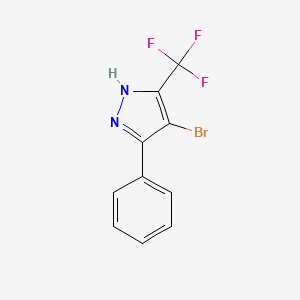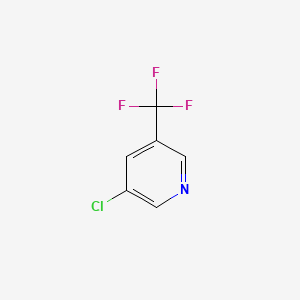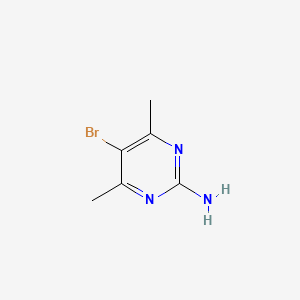![molecular formula C9H13NOS B1270881 2-[(2-Pyridin-4-ylethyl)thio]ethanol CAS No. 78092-91-8](/img/structure/B1270881.png)
2-[(2-Pyridin-4-ylethyl)thio]ethanol
Vue d'ensemble
Description
2-[(2-Pyridin-4-ylethyl)thio]ethanol, commonly known as 2-PTE, is a chemical compound belonging to the family of thiophenols. It is a colorless, volatile liquid with a molecular weight of 149.2 g/mol and a boiling point of approximately 135°C. 2-PTE is an important compound in a variety of applications due to its unique properties, such as its high reactivity and solubility in organic solvents. It has been studied extensively in the fields of organic synthesis, catalysis, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
The compound can serve as a starting point for the synthesis of novel derivatives . For example, it can be used to prepare libraries of novel heterocyclic compounds with potential biological activities .
Anti-Fibrosis Activity
Some derivatives of this compound have shown anti-fibrotic activities . They were found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Material Science
In the field of material science, this compound could potentially be used due to its unique chemical structure . However, more research would be needed to determine specific applications.
Chromatography
In chromatography, this compound could potentially be used as a stationary phase due to its polar nature . The pyridinyl group could interact with analytes to separate them based on their polarity.
Propriétés
IUPAC Name |
2-(2-pyridin-4-ylethylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSLGHONXIRODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366112 | |
| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Pyridin-4-ylethyl)thio]ethanol | |
CAS RN |
78092-91-8 | |
| Record name | 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




